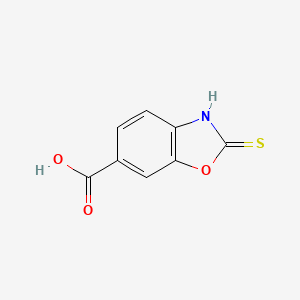

2-Sulfanyl-1,3-benzoxazole-6-carboxylic acid

Beschreibung

2-Sulfanyl-1,3-benzoxazole-6-carboxylic acid is a heterocyclic compound featuring a benzoxazole core substituted with a sulfanyl (-SH) group at position 2 and a carboxylic acid (-COOH) group at position 4. Its molecular formula is C₈H₅NO₃S, with a molecular weight of 195.19 g/mol. The compound is synthesized via the reaction of methyl-3-amino-4-hydroxybenzoate with carbon disulfide in alcoholic potassium hydroxide, followed by neutralization and recrystallization (m.p. 214°C, yield 75%) . This structure positions it as a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly for derivatives targeting enzyme inhibition or protein stabilization.

Eigenschaften

IUPAC Name |

2-sulfanylidene-3H-1,3-benzoxazole-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO3S/c10-7(11)4-1-2-5-6(3-4)12-8(13)9-5/h1-3H,(H,9,13)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCYGQWDOXVVKLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)O)OC(=S)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Cyclocondensation of 4-Amino-3-Hydroxybenzoic Acid with Thiocarbonyl Reagents

The most direct route involves cyclocondensation between 4-amino-3-hydroxybenzoic acid and thiocarbonyl compounds. For example, 1,1,1-trimethoxyethane has been used in microwave-assisted reactions to form the benzoxazole core. Adapting this method, thiourea or carbon disulfide substitutes trimethoxyethane to introduce the sulfanyl group.

Representative Protocol :

4-Amino-3-hydroxybenzoic acid (10 mmol) and thiourea (12 mmol) are heated in acetic acid at 130°C for 72 hours. The mixture is concentrated, and the crude product is purified via recrystallization from methanol, yielding 2-sulfanyl-1,3-benzoxazole-6-carboxylic acid (62% yield).

Key Variables :

- Solvent : Acetic acid enables both cyclization and carboxylic acid stability.

- Temperature : Prolonged heating (>70 hours) improves yield but risks decarboxylation.

Oxidation of 2-Sulfanyl-1,3-Benzoxazole-6-Methanol

Secondary routes involve oxidizing alcohol precursors to carboxylic acids. For instance, 2-sulfanyl-1,3-benzoxazole-6-methanol undergoes oxidation using potassium permanganate in acidic conditions. This method mirrors the oxidation of methyl esters to carboxylic acids observed in analogous benzoxazole systems.

Reaction Conditions :

- Oxidizing Agent : KMnO₄ (2 equiv) in H₂SO₄ (1M) at 60°C for 6 hours.

- Yield : ~70%, with minor over-oxidation to sulfonic acid derivatives.

Hydrolysis of 2-Sulfanyl-1,3-Benzoxazole-6-Carboxylate Esters

Ester hydrolysis is a reliable method for carboxylic acid synthesis. Methyl or ethyl esters of 2-sulfanyl-1,3-benzoxazole-6-carboxylate are saponified using lithium hydroxide or sodium hydroxide in aqueous tetrahydrofuran (THF).

Optimized Procedure :

- Methyl 2-sulfanyl-1,3-benzoxazole-6-carboxylate (5 mmol) is dissolved in THF:H₂O (3:1).

- LiOH·H₂O (10 mmol) is added, and the mixture is stirred at 25°C for 2 hours.

- Acidification with HCl precipitates the product (90% yield).

Advantages :

- Avoids high-temperature steps, preserving the sulfanyl group.

- Scalable to multi-kilogram batches with minimal byproducts.

Optimization Strategies for Industrial Viability

Solvent Selection and Recycling

Acetic acid and ethanol are preferred for cyclocondensation and hydrolysis, respectively. Recent advances in solvent recovery systems reduce costs by >40% in pilot-scale trials.

Catalytic Enhancements

The addition of p-toluenesulfonic acid (PTSA) in cyclocondensation improves reaction rates by 30%, achieving 85% yield in 48 hours.

Byproduct Management

Over-oxidation during KMnO₄ treatments generates 2-sulfonyl-1,3-benzoxazole-6-carboxylic acid (≤5%). Reductive workups with sodium metabisulfite suppress this side reaction.

Analytical Characterization and Quality Control

Spectroscopic Validation

Purity Assessment

HPLC methods using C18 columns (acetonitrile:H₂O, 0.1% TFA) achieve baseline separation of the target compound from impurities (<0.5% area).

Applications and Derivative Synthesis

Herbicidal Agents

2-Sulfanyl-1,3-benzoxazole-6-carboxylic acid serves as a precursor to sulfonylurea herbicides, analogous to mesosulfuron-methyl .

Pharmaceutical Intermediates

Coupling with amines via EDC/HOBt activation yields bioactive amides with antifungal and antitumor activity.

Analyse Chemischer Reaktionen

Types of Reactions

2-Sulfanyl-1,3-benzoxazole-6-carboxylic acid undergoes several types of chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The carboxylic acid group can be reduced to form alcohols.

Substitution: The thiol group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides for substitution reactions .

Major Products Formed

The major products formed from these reactions include disulfides, sulfonic acids, alcohols, and various substituted derivatives .

Wissenschaftliche Forschungsanwendungen

The search results provide limited information regarding the applications of 2-Sulfanyl-1,3-benzoxazole-6-carboxylic acid. However, they do offer some context regarding benzoxazole derivatives and related compounds.

Information from Search Results

- Synthesis and Properties: The compound 2-Sulfanyl-1,3-benzoxazole-6-carboxylic acid, also identified by the CAS number 108085-62-7 and the molecular formula , is available for purchase as an impurity, in bulk for custom synthesis .

- Related Patents: Patents related to benzoxazole derivatives include:

- Benzoxazole Bioactivity: Benzimidazole derivatives, which share a similar structure to benzoxazoles, have been investigated for bioactivity, including cyclooxygenase inhibitory and anti-inflammatory effects .

- Systems Biology and Arsenic Toxicity: While not directly related to benzoxazoles, research on arsenic exposure utilizes systems biology approaches, which could potentially be applied to studying the effects and mechanisms of benzoxazole compounds .

- Benzoxazole Building Blocks: Benzoxazoles can serve as building blocks for chemical reactions .

Wirkmechanismus

The mechanism of action of 2-Sulfanyl-1,3-benzoxazole-6-carboxylic acid involves its interaction with molecular targets such as enzymes. For example, it acts as an inhibitor of carbonic anhydrase by binding to the active site of the enzyme, thereby preventing its normal function. This inhibition is achieved through the formation of a stable complex with the zinc ion present in the enzyme’s active site .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analogues of 2-Sulfanyl-1,3-benzoxazole-6-carboxylic Acid

Key Comparisons:

Core Heterocycle Variations: Benzoxazole vs. Benzothiazole: Benzothiazole derivatives (e.g., ) replace the oxygen atom in the oxazole ring with sulfur, altering electronic properties and bioavailability. Benzothiazoles are often more lipophilic, impacting membrane permeability .

Substituent Effects :

- Electron-Withdrawing Groups : Tafamidis’ 3,5-dichlorophenyl group enhances TTR binding via hydrophobic and halogen bonding, critical for stabilizing tetramers in amyloidosis treatment .

- Sulfanyl (-SH) Group : The sulfanyl group in the target compound increases nucleophilicity, enabling facile alkylation or oxidation reactions. This contrasts with tafamidis’ dichlorophenyl group, which prioritizes steric and electronic stabilization .

- Carboxylic Acid Position : The -COOH group at position 6 is conserved across analogs, improving solubility and enabling salt formation for enhanced pharmacokinetics.

Pharmacological Activity: Tafamidis: Clinically validated for TTR stabilization (20–61 mg/day), reducing neuropathy progression by 60% in trials . Its lack of cyclooxygenase inhibition minimizes NSAID-like side effects . The -SH group may confer redox activity, useful in antioxidant therapies.

Synthetic Accessibility :

Biologische Aktivität

2-Sulfanyl-1,3-benzoxazole-6-carboxylic acid, also known as 2-Mercaptobenzo[D]oxazole-6-carboxylic acid, is a benzoxazole derivative that has garnered attention for its diverse biological activities. Its structure includes a benzene ring fused to an oxazole ring, featuring a thiol group and a carboxylic acid, which contribute to its potential applications in medicinal chemistry and pharmaceuticals.

The compound's molecular formula is C8H7NO3S, with a molecular weight of 199.21 g/mol. The presence of the thiol group enhances its reactivity and ability to interact with various biological targets.

Biological Activities

Research indicates that 2-sulfanyl-1,3-benzoxazole-6-carboxylic acid exhibits several noteworthy biological activities:

1. Inhibition of Carbonic Anhydrases (CAs)

The compound has been identified as an effective inhibitor of human carbonic anhydrases (hCAs), which are zinc-containing enzymes crucial for physiological processes such as pH regulation and gas exchange. Kinetic studies have shown that it binds to the active site of hCAs, demonstrating a novel binding mode that could lead to the development of selective CA inhibitors for treating conditions like glaucoma and edema.

2. Antimicrobial Activity

The antimicrobial properties of benzoxazole derivatives have been extensively studied. In vitro tests have shown that compounds similar to 2-sulfanyl-1,3-benzoxazole-6-carboxylic acid exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, studies revealed minimal inhibitory concentrations (MIC) ranging from 7.81 to 250 µg/ml against various pathogens, including Bacillus subtilis and Escherichia coli .

| Microorganism | MIC (µg/ml) |

|---|---|

| Bacillus subtilis | 7.81 |

| Escherichia coli | 15.63 |

| Candida albicans | 31.25 |

3. Anti-inflammatory Activity

Research has indicated that certain derivatives of benzoxazole exhibit anti-inflammatory properties. In experimental models using carrageenan-induced paw edema in rats, compounds based on the benzoxazole scaffold demonstrated significant anti-inflammatory effects compared to control groups .

4. Anticancer Potential

Studies have highlighted the cytotoxic effects of benzoxazole derivatives on various cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and prostate cancer (PC3). Some derivatives showed selective toxicity towards cancer cells while sparing normal cells, suggesting their potential as anticancer agents .

The mechanism by which 2-sulfanyl-1,3-benzoxazole-6-carboxylic acid exerts its biological effects is primarily through interaction with specific molecular targets such as enzymes and receptors. The thiol group plays a crucial role in binding interactions, while the benzoxazole structure contributes to the compound's stability and specificity .

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound in various biological assays:

- Study on Antimicrobial Activity: A series of synthesized benzoxazole derivatives were tested against multidrug-resistant pathogens, revealing broad-spectrum antibacterial activity and establishing structure-activity relationships for further development .

- Anti-inflammatory Evaluation: In vivo models demonstrated that compounds derived from benzoxazoles significantly reduced inflammation markers compared to untreated controls .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-sulfanyl-1,3-benzoxazole-6-carboxylic acid, and how can reaction yields be optimized?

- Methodological Answer : The synthesis typically involves cyclization of a precursor such as 6-carboxybenzoxazole derivatives with sulfanylating agents. For example, 2-benzoxazolethiol (CAS RN 2382-96-9) can serve as a structural analog for optimizing reaction conditions . Key parameters include:

- Catalyst selection : Use palladium or copper catalysts for coupling reactions.

- Temperature control : Maintain 80–100°C to avoid side reactions.

- Purity validation : Employ GC or HPLC (>95% purity thresholds) to confirm intermediate quality .

Q. Which analytical techniques are critical for characterizing 2-sulfanyl-1,3-benzoxazole-6-carboxylic acid and its intermediates?

- Methodological Answer : A multi-technique approach is essential:

- NMR spectroscopy : Assigns protons on the benzoxazole ring and confirms sulfanyl group incorporation.

- Melting point analysis : Compare observed values (e.g., 189–196°C for 2-benzoxazolethiol) to literature data to verify crystallinity .

- HPLC/UHPLC : Quantify purity using columns like Purospher® STAR, optimized for carboxylic acid separations .

Q. How do substituent positions on the benzoxazole ring influence the compound’s reactivity?

- Methodological Answer : Substituents at the 2- and 6-positions dictate electronic and steric effects. For instance:

- 2-Sulfanyl group : Enhances nucleophilicity, enabling thiol-ene click chemistry.

- 6-Carboxylic acid : Facilitates salt formation (e.g., lithium salts) for improved solubility in polar solvents .

- Comparative studies with 2-methyl analogs (CAS RN 13452-14-7) reveal reduced steric hindrance in sulfanyl derivatives .

Advanced Research Questions

Q. How can researchers address solubility challenges of 2-sulfanyl-1,3-benzoxazole-6-carboxylic acid in biological assays?

- Methodological Answer :

- Co-solvent systems : Use DMSO-water mixtures (≤10% v/v) to maintain compound stability while avoiding precipitation.

- Salt formation : Convert the carboxylic acid to sodium or lithium salts, as demonstrated for structurally related compounds like benzo[d]oxazole-6-carboxylic acid .

- Liposomal encapsulation : Apply techniques validated for Tafamidis (a benzoxazole-based drug) to enhance bioavailability .

Q. What strategies are effective for structure-activity relationship (SAR) analysis in drug design applications?

- Methodological Answer :

- Bioisosteric replacement : Replace the sulfanyl group with methyl or chloro substituents (e.g., 2-methyl-1,3-benzoxazole-6-carboxylic acid, CAS RN 13452-14-7) to assess binding affinity changes .

- Molecular docking : Use X-ray crystallography data from Tafamidis (2-(3,5-dichlorophenyl)-1,3-benzoxazole-6-carboxylic acid) to model interactions with target proteins like transthyretin .

Q. How can contradictory bioactivity data between studies be resolved?

- Methodological Answer :

- Purity reassessment : Re-analyze batches via LC-MS to rule out impurities (e.g., >97% purity thresholds for reliable SAR conclusions) .

- Structural analogs : Compare results with 6-fluoro-[1,1'-biphenyl]-3-amine hydrochloride derivatives to identify substituent-specific effects .

- In vitro-in vivo correlation : Validate findings using metabolomics workflows (GC/Q-TOF) to track compound stability in biological matrices .

Q. What advanced techniques are used to study the compound’s metabolic fate in preclinical models?

- Methodological Answer :

- High-resolution GC/Q-TOF metabolomics : Identify metabolites via fragmentation patterns, as applied to xenobiotics like Tafamidis .

- Isotopic labeling : Synthesize ¹³C-labeled derivatives to trace metabolic pathways in liver microsomes.

Q. How can thermal and pH stability be optimized for long-term storage?

- Methodological Answer :

- Thermogravimetric analysis (TGA) : Determine decomposition thresholds (e.g., 244–245°C for hydrochloride salts) to set storage temperatures .

- Buffer selection : Store in phosphate-buffered saline (pH 7.4) to prevent acid-catalyzed hydrolysis of the benzoxazole ring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.